molecular formula C16H12FN3O3 B10910986 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid

Cat. No.: B10910986
M. Wt: 313.28 g/mol
InChI Key: KZRGEUOSTYIQTO-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-B]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid typically involves multiple steps, including the formation of the pyrazolo[3,4-B]pyridine core and the introduction of the cyclopropyl and fluorophenyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrazolo[3,4-B]pyridine core through cyclization reactions.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Cyclopropylation: Addition of the cyclopropyl group through cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.

    Biological Studies: Examination of its effects on biological systems and pathways.

    Chemical Research: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopropyl and fluorophenyl groups with the pyrazolo[3,4-B]pyridine core. These features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H12FN3O3

Molecular Weight

313.28 g/mol

IUPAC Name

3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H12FN3O3/c17-9-3-5-10(6-4-9)20-15-13(14(19-20)8-1-2-8)11(16(22)23)7-12(21)18-15/h3-8H,1-2H2,(H,18,21)(H,22,23)

InChI Key

KZRGEUOSTYIQTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=O)N3)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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